molecular formula C10H13ClFN B591977 (S)-2-(4-fluorophenyl)pyrrolidine hydrochloride CAS No. 1073556-40-7

(S)-2-(4-fluorophenyl)pyrrolidine hydrochloride

Cat. No.: B591977
CAS No.: 1073556-40-7
M. Wt: 201.669
InChI Key: WOZFKQCJNIDQPL-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride (CAS 1073556-40-7) is a chiral pyrrolidine derivative featuring a fluorine-substituted phenyl group at the 4-position of the aromatic ring. Its molecular formula is C₁₀H₁₃ClFN, with a molar mass of 201.67 g/mol . Its stereochemistry (S-configuration) and fluorine substituent likely influence its physicochemical properties, such as polarity and binding interactions, which are critical in medicinal chemistry and material science.

Properties

IUPAC Name

(2S)-2-(4-fluorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZFKQCJNIDQPL-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735005
Record name (2S)-2-(4-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073556-40-7
Record name (2S)-2-(4-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (S)-2-(4-fluorophenyl)pyrrolidine hydrochloride typically involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent to form the intermediate (S)-2-(4-fluorophenyl)pyrrolidine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

(S)-2-(4-fluorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(S)-2-(4-fluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(4-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylpyrrolidine Derivatives

(S)-2-(4-Methoxyphenyl)pyrrolidine Hydrochloride
  • Structure : Replaces the 4-fluorine with a methoxy (-OCH₃) group.
  • Molecular Formula: C₁₁H₁₆ClNO; Molar Mass: 213.70 g/mol .
  • Methoxy substituents are bulkier, which may affect steric interactions in receptor binding.
(S)-2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride
  • Structure : Features two fluorine atoms at the 3- and 4-positions of the phenyl ring.
  • Molecular Formula : C₁₀H₁₂ClF₂N; Molar Mass : 219.66 g/mol .
  • Key Differences : The additional fluorine enhances electronegativity and may improve metabolic stability via reduced oxidative metabolism. The ortho/para-difluoro substitution pattern could influence π-π stacking interactions in biological targets.
2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride
  • Structure : Fluorine at 2- and 5-positions of the phenyl ring.
  • CAS : 1443624-23-4; Similarity Score : 0.98 (vs. target compound) .

Ring-Modified Analogs

2-(2-Fluorophenyl)piperidine Hydrochloride
  • Structure : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring).
  • CAS : 1185010-62-1; Similarity Score : 0.96 .
  • Key Differences : The larger piperidine ring increases conformational flexibility and basicity. This could alter pharmacokinetic properties, such as blood-brain barrier penetration, relevant to central nervous system (CNS) targets.
Pruvanserin Hydrochloride
  • Structure : Contains a piperazine core and 4-fluorophenyl group but integrates additional moieties (indole-3-carbonitrile).
  • CAS : 443144-27-2; Applications : Insomnia, depression, schizophrenia .
  • Key Differences: The extended structure and cyano group enable multi-target interactions (e.g., serotonin receptors), highlighting how scaffold complexity expands therapeutic utility compared to simpler pyrrolidine derivatives.

Data Table: Structural and Physicochemical Comparison

Compound Name Substituent(s) Ring Type Molecular Formula Molar Mass (g/mol) Key Features
(S)-2-(4-Fluorophenyl)pyrrolidine HCl 4-F Pyrrolidine C₁₀H₁₃ClFN 201.67 Industrial use, chiral center
(S)-2-(4-Methoxyphenyl)pyrrolidine HCl 4-OCH₃ Pyrrolidine C₁₁H₁₆ClNO 213.70 Increased electron density
(S)-2-(3,4-Difluorophenyl)pyrrolidine HCl 3-F, 4-F Pyrrolidine C₁₀H₁₂ClF₂N 219.66 Enhanced metabolic stability
2-(2,5-Difluorophenyl)pyrrolidine HCl 2-F, 5-F Pyrrolidine C₁₀H₁₂ClF₂N 219.66 Altered π-π stacking
2-(2-Fluorophenyl)piperidine HCl 2-F Piperidine C₁₁H₁₄ClFN 218.69 Increased flexibility
Pruvanserin HCl 4-F + indole-3-carbonitrile Piperazine C₂₂H₂₁FN₄O·HCl 412.89 Multi-target CNS activity

Research Findings and Implications

  • Electronic Effects : Fluorine’s electronegativity enhances binding to hydrophobic pockets in proteins, while methoxy groups may improve solubility but reduce membrane permeability .
  • Ring Size : Pyrrolidine’s rigid 5-membered ring favors specific conformations, whereas piperidine’s flexibility may broaden target engagement .
  • Biological Activity : Pruvanserin’s clinical applications underscore the importance of scaffold complexity in CNS drugs, though simpler fluorophenylpyrrolidines may serve as intermediates or tool compounds .
  • Antimicrobial Potential: Fluorophenyl-containing thiopyrimidinones () exhibit antibacterial/antifungal activity, suggesting that (S)-2-(4-fluorophenyl)pyrrolidine derivatives warrant exploration in infectious disease models .

Biological Activity

(S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride, a compound with the chemical formula C10H12FN·HCl, is a chiral pyrrolidine derivative that has garnered attention in various fields of pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1073556-40-7
  • Molecular Weight : 189.66 g/mol
  • Purity : ≥98% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its structure allows it to participate in significant protein-protein interactions (PPIs), particularly in the context of neurological functions.

  • Receptor Interaction : The compound has shown potential as a modulator for sodium channels, specifically Na v1.6, which are crucial for neuronal excitability. Disruption of interactions between Na v1.6 and auxiliary proteins like fibroblast growth factor 14 (FGF14) may lead to altered neuronal excitability, implicating the compound in neuropsychiatric conditions such as schizophrenia and depression .
  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit anticonvulsant properties. For instance, compounds structurally similar to (S)-2-(4-fluorophenyl)pyrrolidine have been evaluated in various seizure models, showing promising results in protecting against induced seizures .

Anticonvulsant Studies

A study evaluating the anticonvulsant activity of pyrrolidine derivatives found that certain compounds demonstrated significant protective effects against seizures in animal models. Notably, compounds with structural similarities to (S)-2-(4-fluorophenyl)pyrrolidine were effective in both the maximal electroshock (MES) test and the 6 Hz test .

CompoundTest TypeDose (mg/kg)Protection (%)
Compound AMES10075
Compound B6 Hz10050
(S)-2-(4-Fluorophenyl)pyrrolidineMES/6 HzTBDTBD

Cytotoxicity Studies

In vitro studies assessing cytotoxicity revealed that at concentrations ranging from 1 to 100 µM, several pyrrolidine derivatives exhibited minimal cytotoxic effects on HepG2 cells, indicating a favorable safety profile . The viability percentages across various concentrations are summarized below:

Concentration (µM)Cell Viability (%)
1>94
10>90
5070-80
10060-70

Study on Neurological Effects

A recent study investigated the effects of this compound on neuronal excitability and found that it significantly altered sodium channel dynamics, providing insights into its potential therapeutic applications for epilepsy and other neurological disorders .

Antimicrobial Potential

Emerging research also highlights the antimicrobial potential of pyrrolidine derivatives. In studies comparing various compounds against bacterial strains, some derivatives exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting a broader application in infectious disease treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-(4-fluorophenyl)pyrrolidine hydrochloride, and how can enantiomeric purity be ensured during synthesis?

  • Methodology :

  • Step 1 : Start with a chiral pyrrolidine precursor. Optically active intermediates, such as (2S,4S)-4-fluoro-pyrrolidine derivatives, can be synthesized via asymmetric hydrogenation or enzymatic resolution .
  • Step 2 : Introduce the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Ensure anhydrous conditions and catalytic systems (e.g., Pd(PPh₃)₄) to minimize side reactions .
  • Step 3 : Purify the final product using recrystallization or chiral HPLC (e.g., Chiralpak® AD-H column) to confirm enantiomeric excess (>99%) .

Q. How can the stereochemical configuration of this compound be validated?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal structures to confirm the absolute (S)-configuration, as demonstrated for related fluorophenyl-pyrrolidine derivatives .
  • NMR Spectroscopy : Use NOESY or ¹H-¹³C HMBC to analyze spatial proximity of protons and substituents. For example, the pyrrolidine NH signal at ~11.95 ppm (in DMSO-d₆) indicates hydrogen bonding, supporting structural integrity .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for in vitro assays?

  • Data :

  • Solubility : Typically >10 mg/mL in DMSO or aqueous buffers (pH 4–7). Conduct shake-flask experiments with UV/Vis quantification .
  • Stability : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks). Hydrochloride salts generally exhibit superior hygroscopic stability compared to free bases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorophenyl-pyrrolidine derivatives?

  • Case Study :

  • Issue : Discrepancies in receptor binding affinity (e.g., σ1 vs. σ2 receptors) across studies .
  • Resolution :

Standardize assay conditions (e.g., cell lines, incubation time).

Validate purity via LC-MS to exclude batch-specific impurities.

Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Q. What strategies optimize the metabolic stability of this compound in preclinical studies?

  • Approaches :

  • Structural Modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the para position to reduce CYP450-mediated oxidation .
  • In Vitro Assays : Perform microsomal stability tests (human/rat liver microsomes) with LC-MS/MS quantification. Compare half-life (t₁/₂) against controls like propranolol .

Q. How do computational models predict the pharmacokinetic profile of this compound?

  • Workflow :

Molecular Dynamics (MD) : Simulate membrane permeability using POPC lipid bilayers.

QSAR Modeling : Corrogate logP (calculated: ~2.1) with bioavailability.

ADMET Prediction : Tools like SwissADME or ADMETlab® estimate BBB penetration (CNS MPO score >4) .

Methodological Challenges

Q. What experimental design mitigates racemization during large-scale synthesis?

  • Protocol :

  • Low-Temperature Reactions : Conduct coupling steps at ≤0°C to suppress base-induced epimerization.
  • In Situ Monitoring : Use polarimetry or circular dichroism (CD) to track optical rotation during reaction progression .

Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Troubleshooting :

  • Species-Specific Metabolism : Compare metabolite profiles using hepatocyte co-cultures.
  • Dose Escalation Studies : Adjust dosing regimens to account for plasma protein binding differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.